molecular formula C15H9N3O4 B11837062 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione CAS No. 61472-37-5

6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione

Cat. No.: B11837062
CAS No.: 61472-37-5
M. Wt: 295.25 g/mol
InChI Key: JVMAQRZJIRPHCW-UHFFFAOYSA-N
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Description

6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione is a complex organic compound that belongs to the quinolinedione family This compound is characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a quinolinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione typically involves multistep reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 6-aminoquinoline-5,8-dione under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also offer the advantage of reduced reaction times and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of antiproliferative agents.

    Medicine: Research has indicated its potential use in developing new drugs for treating cancer and other diseases.

    Industry: It is utilized in the production of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-nitrophenyl)-1,4-naphthoquinone
  • 6-Amino-2-(4-nitrophenyl)-5,8-quinolinedione
  • 2-Amino-3-(4-nitrophenyl)-1,4-naphthoquinone

Uniqueness

6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

61472-37-5

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

6-amino-2-(2-nitrophenyl)quinoline-5,8-dione

InChI

InChI=1S/C15H9N3O4/c16-10-7-13(19)14-9(15(10)20)5-6-11(17-14)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2

InChI Key

JVMAQRZJIRPHCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)[N+](=O)[O-]

Origin of Product

United States

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